Methylbiuret
Description
Methylbiuret, specifically referred to as N,N'-diphenyl-N'-methylbiuret in the literature, is a substituted biuret derivative with structural formula C15H16N3O2. It is synthesized via the reaction of platinum complexes (e.g., [PtCl2(COD)]) with phenyl isocyanate in dichloromethane, followed by hydrochloric acid treatment to yield the pure compound . Characterization employs ¹H/¹³C NMR spectroscopy, elemental analysis, and electrospray mass spectrometry (ESMS). Key spectroscopic features include:
- ¹H NMR: A phenyl-to-methyl ratio of 2:1 and NH-to-methyl ratio consistent with the absence of adjacent NH and methyl groups.
- ¹³C NMR: A carbonyl resonance at 154.2 ppm (free compound) or 156.4 ppm (platinum complex), reflecting reduced steric strain in its six-membered metallacyclic structure compared to four-membered precursors (e.g., starting material at 173.8 ppm) .
Properties
CAS No. |
6937-91-3 |
|---|---|
Molecular Formula |
C3H7N3O2 |
Molecular Weight |
117.11 g/mol |
IUPAC Name |
1-carbamoyl-3-methylurea |
InChI |
InChI=1S/C3H7N3O2/c1-5-3(8)6-2(4)7/h1H3,(H4,4,5,6,7,8) |
InChI Key |
ARXFNPUIMZCMPW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Methyl-N'-phenylurea
Structure : Lacks the biuret backbone, featuring a single urea moiety with methyl and phenyl substituents.
Key Differences :
- Splitting in ¹H NMR : The methyl group in N-methyl-N'-phenylurea exhibits splitting due to proximity to NH, absent in methylbiuret .
- Carbonyl Shift : The urea carbonyl resonates at ~160–165 ppm, higher than this compound’s 154.2 ppm, reflecting differences in conjugation and steric effects.
- Reactivity : this compound’s six-membered metallacyclic structure enables unique insertion reactions (e.g., with phenyl isocyanate), whereas N-methyl-N'-phenylurea lacks such reactivity due to its simpler framework.
Biuret (H₂N–CO–NH–CO–NH₂)
Structure : A symmetrical molecule with two urea units.
Key Differences :
- Substituents : Biuret lacks aromatic (phenyl) or alkyl (methyl) groups, leading to distinct solubility and reactivity. This compound’s phenyl groups enhance lipophilicity.
- NMR Profile : Biuret’s NH protons resonate at ~5–6 ppm (broad), while this compound’s NH signals are downfield-shifted (~8–9 ppm) due to conjugation with phenyl groups .
Trifluoroacetamide Derivatives
Structure : Contain electron-withdrawing trifluoromethyl groups (e.g., trifluoroacetamide, 2a-u) .
Key Differences :
- Electronic Effects : Trifluoromethyl groups induce strong electron-withdrawing effects, shifting carbonyl resonances upfield (~165–170 ppm) compared to this compound’s 154.2 ppm .
- Applications : Trifluoroacetamides are often used in pharmaceuticals for metabolic stability, whereas this compound’s applications are more niche, focusing on metallacyclic chemistry .
Comparative Data Table
Research Findings and Implications
- Steric vs. Electronic Effects : this compound’s upfield carbonyl shift (173.8 ppm → 154.2 ppm) upon metallacycle formation highlights steric relief as a dominant factor over electronic effects .
- Functional Group Influence : Phenyl groups in this compound enhance stability and enable crystallization control via π-π stacking, unlike N-methyl-N'-phenylurea .
- Analytical Challenges: Differentiation of this compound from similar compounds requires advanced NMR and ESMS, as noted in analytical guidelines .
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